

A Comparative Proteomic Analysis of Aurora A-Targeted Therapies: JB170 vs. Alisertib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proteomic effects of two distinct therapeutic agents targeting Aurora A kinase: **JB170**, a Proteolysis Targeting Chimera (PROTAC) degrader, and alisertib, a small molecule kinase inhibitor. This objective analysis, supported by experimental data, aims to elucidate their differential mechanisms of action and cellular impacts, offering valuable insights for cancer research and drug development.

At a Glance: JB170 vs. Alisertib



Feature	JB170	Alisertib	
Mechanism of Action	Induces proteasomal degradation of Aurora A kinase.[1][2][3]	Inhibits the catalytic activity of Aurora A kinase.[4][5][6][7]	
Primary Cellular Effect	Depletion of the entire Aurora A protein.[1][2]	Inhibition of Aurora A kinase- mediated phosphorylation.[4] [5][8]	
Cell Cycle Impact	Induces S-phase arrest.[1][9]	Causes G2/M phase arrest and mitotic defects.[4][5][10]	
Selectivity	Highly specific for Aurora A degradation.[2][11]	Selective for Aurora A over Aurora B, but can affect other kinases at higher concentrations.[5][6]	
Therapeutic Potential	Overcomes resistance mechanisms related to non- catalytic functions of Aurora A. [2][9]	Effective in cancers with Aurora A overexpression, but resistance can emerge.[5]	

Quantitative Proteomic Comparison

A key study utilizing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) mass spectrometry directly compared the proteomic changes induced by **JB170** and alisertib in MV4-11 cells.[2][12] The results highlight the distinct mechanisms of these two compounds.



Protein	Effect of JB170 (vs. untreated)	Effect of Alisertib (vs. untreated)	Key Takeaway
Aurora A (AURKA)	Significantly Depleted (-73%)[2]	No significant change in protein level	JB170 effectively removes the Aurora A protein, while alisertib only inhibits its function.[2]
Other Proteins	No other proteins were significantly depleted.[2]	Modulation of proteins involved in cell cycle, apoptosis, and autophagy.[4][13][14]	JB170 demonstrates high specificity for Aurora A degradation. [2]
Cereblon (CRBN) Substrates	No significant depletion of known CRBN neosubstrates (e.g., GSPT1, IKZF1). [2]	Not applicable	The degradation effect of JB170 is highly targeted to Aurora A.

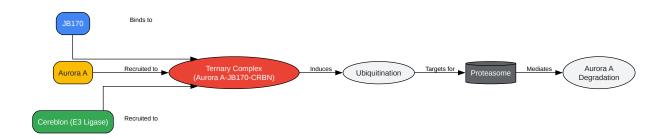
Signaling Pathways: A Tale of Two Mechanisms

While both **JB170** and alisertib target Aurora A, their distinct mechanisms of action lead to different downstream signaling consequences.

JB170: Targeted Degradation of Aurora A

JB170 is a PROTAC that links alisertib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). [1][2][3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of Aurora A.



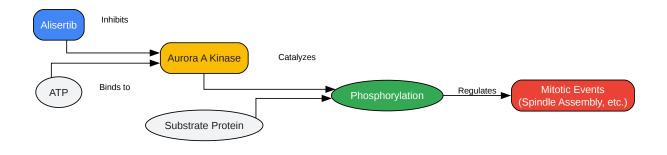


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Mechanism of **JB170**-mediated Aurora A degradation.

Alisertib: Inhibition of Aurora A Kinase Activity

Alisertib is an ATP-competitive inhibitor that binds to the active site of Aurora A, preventing its kinase activity.[5][6][15] This leads to the disruption of mitotic events regulated by Aurora A phosphorylation.



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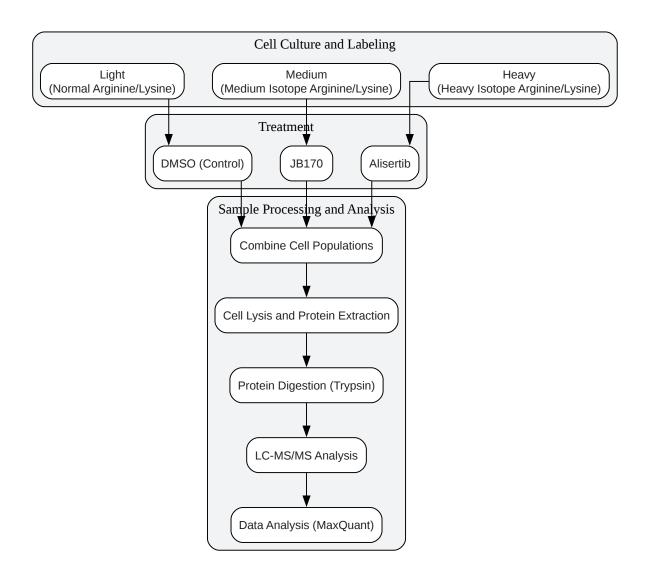
Mechanism of Alisertib-mediated Aurora A inhibition.

Experimental Protocols



The following protocols provide an overview of the key experiments used in the comparative proteomic analysis of **JB170** and alisertib.

SILAC-Based Quantitative Proteomics



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Workflow for SILAC-based comparative proteomics.

- 1. Cell Culture and Isotope Labeling:
- MV4-11 cells were cultured in RPMI 1640 medium deficient in L-arginine and L-lysine.[12]
- The medium was supplemented with either "light" (Arg0, Lys0), "medium" (Arg6, Lys4), or "heavy" (Arg10, Lys8) isotopes of arginine and lysine for at least five cell divisions to ensure complete incorporation.[12]
- 2. Treatment:
- "Light" labeled cells were treated with DMSO (vehicle control).[12]
- "Medium" labeled cells were treated with 100 nM JB170.[12]
- "Heavy" labeled cells were treated with 100 nM alisertib.[12]
- Treatment duration was 6 hours.[12]
- 3. Sample Preparation and Mass Spectrometry:
- The three cell populations were combined in a 1:1:1 ratio.[12]
- Combined cells were lysed, and proteins were extracted.
- Proteins were digested into peptides using trypsin.
- Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS)
 on an Orbitrap Fusion instrument.[12]
- 4. Data Analysis:
- Raw MS data was processed using MaxQuant software.[12]
- Peptides and proteins were identified by searching against the UniProt human database.
- Protein abundance ratios (Medium/Light and Heavy/Light) were calculated to determine the relative changes in protein levels upon treatment with JB170 and alisertib compared to the



control.[12]

Conclusion

The comparative proteomic analysis of **JB170** and alisertib reveals two fundamentally different approaches to targeting Aurora A. Alisertib acts as a conventional inhibitor, blocking the kinase activity of Aurora A and primarily impacting mitotic progression. In contrast, **JB170**, as a PROTAC degrader, eliminates the Aurora A protein entirely, leading to a distinct cellular phenotype characterized by S-phase arrest. This suggests that **JB170** can counteract both the catalytic and non-catalytic functions of Aurora A, potentially offering a therapeutic advantage in cancers where non-catalytic roles of Aurora A contribute to disease progression. These findings underscore the importance of understanding the detailed molecular consequences of different drug modalities, even when they are directed against the same protein target.

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